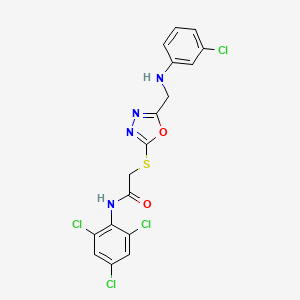

2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Description

The compound 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked acetamide group and multiple chlorinated aromatic rings. The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

Molecular Formula |

C17H12Cl4N4O2S |

|---|---|

Molecular Weight |

478.2 g/mol |

IUPAC Name |

2-[[5-[(3-chloroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C17H12Cl4N4O2S/c18-9-2-1-3-11(4-9)22-7-15-24-25-17(27-15)28-8-14(26)23-16-12(20)5-10(19)6-13(16)21/h1-6,22H,7-8H2,(H,23,26) |

InChI Key |

OLJRDSCCFIODFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorinated anilines.

Thioether Formation: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol compound.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an antimicrobial or anticancer agent.

Medicine

In medicine, derivatives of this compound could be developed as drugs targeting specific enzymes or receptors. The presence of multiple functional groups allows for fine-tuning of its biological activity.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and chlorophenyl groups could play a role in binding to the target molecules, while the thioether and acetamide groups may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Key Structural Features:

- 1,3,4-Oxadiazole/Thiadiazole Core: The compound shares a 1,3,4-oxadiazole ring with derivatives like CPA () and 2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (). However, substitution patterns differ significantly. For example, CPA incorporates a 6,7-dihydrothieno[3,2-c]pyridinyl group, which introduces a fused bicyclic system absent in the target compound .

- Thioether Linkage : The thioether bridge between the oxadiazole and acetamide is structurally analogous to 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (), though the latter uses a thiadiazole ring instead of oxadiazole .

- Chlorophenyl Substituents : The trichlorophenyl group in the target compound contrasts with dichlorophenyl derivatives () and methylphenyl groups (), which may alter steric hindrance and electronic interactions .

Physicochemical Properties

*Estimates based on structural analogies.

- Solubility : The trichlorophenyl group likely reduces aqueous solubility compared to less halogenated analogues like N-(3-chloro-4-methylphenyl)acetamide () .

- Hydrogen Bonding : The acetamide NH in the target compound may participate in intermolecular hydrogen bonding, similar to the inversion dimers observed in dichlorophenyl-thiazolyl acetamides () .

Biological Activity

The compound 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a novel synthetic molecule that belongs to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 308.74 g/mol. The structure includes a thioether linkage and multiple aromatic rings, which are significant for its biological activity.

Antitumor Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives similar to our compound demonstrate IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | A549 | 1.61 ± 1.92 | |

| Compound 2 | Jurkat | 1.98 ± 1.22 | |

| Compound 3 | A431 | <10 |

Anti-inflammatory Activity

The compound's structural attributes suggest potential anti-inflammatory properties. Oxadiazoles have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies indicate that similar compounds can reduce inflammation markers in macrophage cell lines .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented against various pathogens. Preliminary screening showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 | |

| Compound B | S. aureus | 25 | |

| Compound C | K. pneumoniae | <50 |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives on A549 and Jurkat cells, revealing that modifications in the aromatic rings significantly influenced their potency .

- Inflammation Model Testing : In a model using LPS-stimulated macrophages, derivatives were shown to significantly reduce TNF-alpha levels, indicating their potential as anti-inflammatory agents .

- Antimicrobial Screening : A series of oxadiazole compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating promising results with some compounds outperforming traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

- Oxadiazole Ring : Essential for cytotoxicity.

- Chlorophenyl Substituents : Enhance interaction with biological targets.

- Thioether Linkage : Possibly contributes to increased lipophilicity and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.